molecular formula C19H30N2O3 B2603552 tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate CAS No. 1286272-87-4

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate

Cat. No.: B2603552
CAS No.: 1286272-87-4
M. Wt: 334.46
InChI Key: ZAJCBMWRGOOQEI-WKILWMFISA-N
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Description

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a methoxybenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the tert-butyl group. The methoxybenzylamino group is then attached through a series of reactions, including nucleophilic substitution and amination. Common reagents used in these reactions include tert-butyl chloroformate, cyclohexylamine, and 4-methoxybenzyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of efficient catalysts, the use of high-purity reagents, and the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzylamino group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions and inert atmospheres. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield carboxylic acids or ketones, reduction reactions can produce alcohols or amines, and substitution reactions may result in the formation of new substituted derivatives.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl (1R,4R)-4-(4-hydroxybenzylamino)cyclohexylcarbamate**: This compound features a hydroxy group instead of a methoxy group, which may result in different reactivity and biological activity.
  • tert-Butyl (1R,4R)-4-(4-chlorobenzylamino)cyclohexylcarbamate**: The presence of a chloro group can significantly alter the compound’s chemical properties and potential applications.
  • tert-Butyl (1R,4R)-4-(4-nitrobenzylamino)cyclohexylcarbamate**: The nitro group introduces additional functionality, which can be exploited in various chemical reactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[4-[(4-methoxyphenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-16-9-7-15(8-10-16)20-13-14-5-11-17(23-4)12-6-14/h5-6,11-12,15-16,20H,7-10,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJCBMWRGOOQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117449
Record name Carbamic acid, N-[trans-4-[[(4-methoxyphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286272-87-4
Record name Carbamic acid, N-[trans-4-[[(4-methoxyphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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